Quilseconazole, also known as VT-1129, is a novel antifungal compound classified as a triazole derivative. It primarily functions as a potent inhibitor of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This mechanism makes Quilseconazole particularly effective against various fungal pathogens, including Cryptococcus neoformans, a significant cause of opportunistic infections in immunocompromised individuals .
Quilseconazole belongs to the class of azole antifungals, which are widely used in clinical settings due to their efficacy against a broad spectrum of fungi. This compound has been developed through molecular hybridization techniques that combine different pharmacophore groups to enhance its antifungal activity and stability .
The synthesis of Quilseconazole involves several intricate steps that ensure the formation of its complex molecular structure. The process typically includes:
The detailed synthetic pathway involves multiple steps, including refluxing and cyclization reactions, which are optimized for high yield and purity.
Quilseconazole's molecular structure is characterized by a triazole ring fused with a quinoxaline moiety. This unique arrangement enhances its interaction with fungal enzymes. Key structural data include:
Quilseconazole undergoes several chemical reactions that are pivotal for its antifungal activity:
The mechanism of action for Quilseconazole involves:
Quilseconazole possesses several notable physical and chemical properties:
Quilseconazole has significant scientific applications, particularly in the field of medical mycology:
Quilseconazole possesses a well-defined molecular structure characterized by the chemical formula C₂₂H₁₄F₇N₅O₂, corresponding to a molecular weight of 513.376 g/mol (monoisotopic mass: 513.103571852 g/mol) [3]. The compound features a central chiral center with defined stereochemistry essential for antifungal activity. Its core structure integrates a pyridine-ethanol backbone substituted with difluorophenyl and tetrazole moieties, creating a conformationally constrained molecule optimized for target binding [7]. The strategic placement of seven fluorine atoms significantly enhances both lipophilicity and metabolic stability, facilitating penetration through biological membranes including the blood-brain barrier [7]. Key structural elements include:
Table 1: Molecular Properties of Quilseconazole
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₄F₇N₅O₂ |
Exact Mass | 513.1036 g/mol |
XLogP | 5.33 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 8 |
Topological Polar Surface Area | 85.95 Ų |
The systematic IUPAC name for quilseconazole is (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-1,2,3,4-tetrazol-1-yl)-1-{5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl}propan-2-ol [3] [5]. This nomenclature precisely defines the molecular structure, including:
The stereochemical configuration is critical for target binding affinity and selectivity. The asymmetric carbon adjacent to the hydroxyl group creates enantiomer-specific interactions within the fungal CYP51 binding pocket. The (R)-enantiomer demonstrates significantly greater antifungal potency compared to its (S)-counterpart, establishing the structure-activity relationship where stereochemistry dictates biological efficacy [7]. The defined stereochemistry also minimizes off-target interactions with human cytochrome P450 enzymes, contributing to an improved safety profile relative to earlier azole antifungals.
Quilseconazole is recognized by multiple identifiers throughout its development history:
Table 2: Quilseconazole Synonyms and Identifiers
Identifier Type | Designation |
---|---|
Developmental Codename | VT-1129 |
Systematic Name | (2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(1H-tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol |
CAS Registry Number | 1340593-70-5 |
UNII | 7WJ1XH4Z6A |
DrugBank ID | DB17758 |
The transition from the developmental designation VT-1129 to the International Nonproprietary Name (INN) quilseconazole occurred as the compound advanced through clinical development stages, establishing its formal pharmacological identity in scientific literature and regulatory documentation [7] [10].
Quilseconazole emerged from the specialized metalloenzyme chemistry platform developed by Viamet Pharmaceuticals, a biotechnology company founded in 2005 and headquartered in Durham, North Carolina [10]. Viamet's core technology focused on designing selective inhibitors targeting metalloenzymes, particularly fungal cytochrome P450 enzymes, with the goal of achieving superior selectivity over human counterparts [9] [10]. The company's scientific founders pioneered structure-based drug design approaches leveraging X-ray crystallography to optimize compound interactions within the fungal CYP51 active site [10].
In 2018, following the acquisition of Viamet by NovaQuest Capital Management, the compound portfolio transitioned to Mycovia Pharmaceuticals, a newly established entity dedicated to advancing antifungal therapies [6] [9]. Mycovia continued development with a strategic focus on both women's health and systemic fungal infections, positioning quilseconazole (VT-1129) alongside their lead asset oteseconazole (VT-1161) as complementary antifungal agents addressing distinct medical needs [6] [8]. Mycovia's leadership team combined extensive pharmaceutical development expertise with specific focus areas:
The development pathway for quilseconazole has been characterized by strategically designed milestones addressing significant unmet needs in antifungal therapy:
Patent Protection (2013): The foundational intellectual property was established through patent US10106531B2 ("Compound useful to treat mycoses"), filed in 2013 and granted in 2018 [1]. This patent claimed composition of matter for tetrazole-based compounds including quilseconazole, methods of synthesis, and antifungal utility against diverse pathogens including Cryptococcus species and Aspergillus fumigatus [1].
Mechanistic Validation (2014-2016): Comprehensive preclinical studies confirmed quilseconazole as a potent and highly selective inhibitor of fungal CYP51 (lanosterol 14α-demethylase) with minimal inhibition of human CYP enzymes [3] [7]. The compound demonstrated nanomolar potency against fungal CYP51 enzymes (IC₅₀ values < 10 nM) versus significantly reduced activity against major human CYP isoforms including CYP3A4 (IC₅₀ > 79 μM) [7].
Blood-Brain Barrier Penetration (2016): Pharmacokinetic studies in murine models established the compound's exceptional brain penetration capabilities, with brain-to-plasma concentration ratios exceeding 1.5:1 following oral administration [7]. This property positioned quilseconazole as particularly suitable for central nervous system fungal infections like cryptococcal meningitis.
In Vivo Efficacy Proof-of-Concept (2017): Seminal animal model studies demonstrated dose-dependent antifungal activity in murine cryptococcal meningitis. Treatment with 10-100 mg/kg quilseconazole produced significant reductions in kidney and brain fungal burden and improved survival compared to controls [7]. These findings supported advancement into clinical development.
Activity Against Resistant Pathogens (2020): Mycovia researchers published data demonstrating quilseconazole's potent activity against emerging multi-drug resistant Candida auris, with MIC₉₀ values ≤0.25 μg/mL against 100 clinical isolates tested at CDC laboratories [8]. This expanded the compound's potential utility in addressing urgent antimicrobial resistance threats.
Table 3: Preclinical Development Milestones for Quilseconazole
Timeline | Milestone Achievement | Significance |
---|---|---|
2013 | Patent US10106531B2 filed | Established composition of matter protection and antifungal utility claims |
2014-2016 | CYP51 selectivity profiling | Demonstrated >7,900-fold selectivity for fungal vs. human CYP51 |
2016 | Blood-brain barrier penetration confirmed | Brain concentrations exceeded plasma levels in murine models |
2017 | Efficacy in cryptococcal meningitis models | Significant fungal burden reduction in brain tissue at 10-100 mg/kg doses |
2020 | Activity against Candida auris | Potent activity against multi-drug resistant strains |
The compound's development trajectory exemplifies a rational structure-based approach to antifungal drug discovery, addressing pharmacological limitations of existing azole therapies through precise molecular design targeting fungal-specific enzymes with minimal off-target interactions. Its progression reflects the strategic prioritization of life-threatening invasive fungal infections with limited treatment options, particularly those affecting immunocompromised patient populations.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4